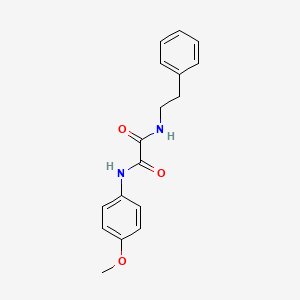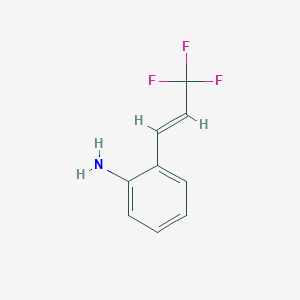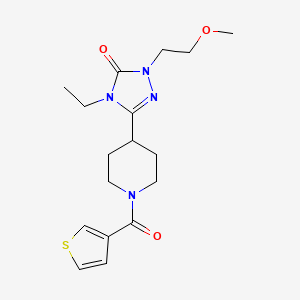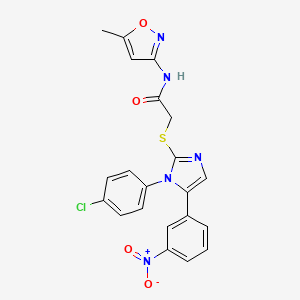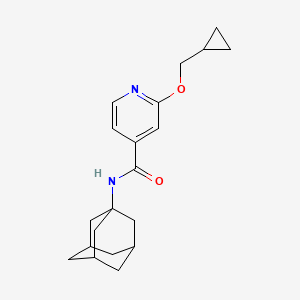
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It is a synthetic compound that has been developed for its potential use in treating various medical conditions, including muscle wasting, osteoporosis, and male hypogonadism.
Mecanismo De Acción
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics, such as muscle mass and bone density. By binding to these receptors, N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide can stimulate the growth of muscle tissue and increase bone mineral density, without the negative side effects associated with traditional anabolic steroids.
Biochemical and Physiological Effects
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase muscle mass and strength, improve bone mineral density, and reduce fat mass. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity, which may make it useful in treating type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide is its specificity for androgen receptors, which means that it can stimulate muscle growth and bone mineral density without the negative side effects associated with traditional anabolic steroids. However, one limitation of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide is that it has only been studied in preclinical models, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide. One area of interest is its potential use in treating age-related muscle loss and osteoporosis in older adults. Another area of interest is its potential use in treating male hypogonadism, either alone or in combination with other therapies. Finally, further research is needed to determine the long-term safety and efficacy of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide in humans, as well as its potential use in treating other medical conditions.
Métodos De Síntesis
The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide involves several steps, including the reaction of isonicotinic acid with 1-adamantanol to form an ester intermediate, which is then reacted with cyclopropylmethyl bromide to form the final product. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide has been extensively studied for its potential use in treating muscle wasting and osteoporosis. It has also been investigated for its ability to increase bone mineral density and improve physical function in older adults. In addition, N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide has been studied for its potential use in treating male hypogonadism, a condition in which the body does not produce enough testosterone.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19(17-3-4-21-18(8-17)24-12-13-1-2-13)22-20-9-14-5-15(10-20)7-16(6-14)11-20/h3-4,8,13-16H,1-2,5-7,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDDNGMFBOTQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)
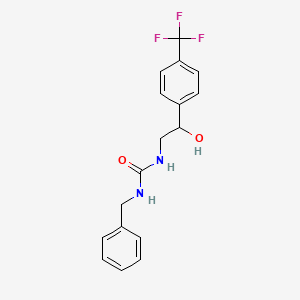



![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)
